molecular formula C10H13NO2S B11756348 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid

2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid

Cat. No.: B11756348
M. Wt: 211.28 g/mol
InChI Key: FPQCMTBJMVUFKM-UHFFFAOYSA-N
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Description

2-{[Cyclopropyl(thiophen-3-yl)methyl]amino}acetic acid is an organic compound that features a cyclopropyl group, a thiophene ring, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[cyclopropyl(thiophen-3-yl)methyl]amino}acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The cyclopropyl group can be reduced to form cyclopropane derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Cyclopropane derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

2-{[Cyclopropyl(thiophen-3-yl)methyl]amino}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[cyclopropyl(thiophen-3-yl)methyl]amino}acetic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s stability and bioavailability, while the amino acid moiety can facilitate its transport across biological membranes.

Comparison with Similar Compounds

  • 2-{[Cyclopropyl(thiophen-2-yl)methyl]amino}acetic acid
  • 2-{[Cyclopropyl(furan-3-yl)methyl]amino}acetic acid
  • 2-{[Cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid

Comparison:

  • Structural Differences: The position of the heteroatom in the ring (thiophene, furan, pyridine) can significantly affect the compound’s reactivity and biological activity.
  • Unique Features: 2-{[Cyclopropyl(thiophen-3-yl)methyl]amino}acetic acid is unique due to the presence of the thiophene ring at the 3-position, which may confer distinct electronic properties and reactivity compared to its analogs.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-[[cyclopropyl(thiophen-3-yl)methyl]amino]acetic acid

InChI

InChI=1S/C10H13NO2S/c12-9(13)5-11-10(7-1-2-7)8-3-4-14-6-8/h3-4,6-7,10-11H,1-2,5H2,(H,12,13)

InChI Key

FPQCMTBJMVUFKM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CSC=C2)NCC(=O)O

Origin of Product

United States

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